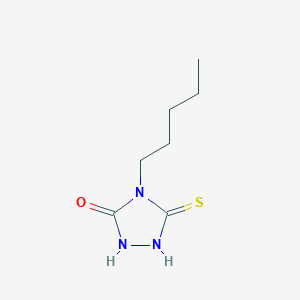

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol involves a series of chemical reactions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways optimized for large-scale synthesis .

Analyse Chemischer Reaktionen

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol is widely utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The thiol group (-SH) in the compound can act as a nucleophile, enabling it to replace other functional groups in organic molecules.

- Oxidation and Reduction Reactions : The compound can undergo redox reactions, which are essential for synthesizing other complex organic compounds .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness as an antimicrobial agent. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development aimed at diseases that involve metabolic dysregulation .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting metal ions and other analytes. Its ability to form stable complexes with metals enhances its utility in various analytical techniques, including:

- Chromatography : It can be used in chromatographic methods to separate and identify metal ions.

- Mass Spectrometry : The compound serves as a derivatizing agent that improves the detection of specific analytes .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new materials with specific functionalities. For instance:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials.

- Nanotechnology : Its reactivity allows for the functionalization of nanoparticles, which can be utilized in drug delivery systems or sensors.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

Wirkmechanismus

The mechanism of action of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol can be compared with other similar compounds, such as 5-Hydroxy-4-pentyl-1,2,4-triazole-3-thiol and 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity .

Biologische Aktivität

5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (CAS Number: 117987-05-0) is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles, which have garnered attention in recent years for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₃OS

- Molecular Weight : 187.27 g/mol

- Appearance : White powder

- Melting Point : 146 - 149 °C

- Solubility : Not specified in available literature

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, particularly those related to cancer proliferation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, potentially affecting cell growth and survival.

Anticancer Properties

Research indicates that mercapto-substituted triazoles exhibit significant anticancer activity . A study highlighted the synthesis and evaluation of various S-substituted triazoles against colorectal cancer cell lines (HT-29). Among these compounds, derivatives similar to this compound showed promising cytotoxic effects and induced cell cycle arrest at various phases .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| TZ55.7 | HT-29 | <10 | PDK1 Inhibition |

| TZ53.7 | HT-29 | <15 | Cell Cycle Arrest |

| TZ3a.7 | HT-29 | <20 | Apoptosis Induction |

Antimicrobial Activity

Mercapto-substituted triazoles are also noted for their antimicrobial properties . They have been shown to possess activity against a range of pathogens due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Case Studies

- Colorectal Cancer Study (2018) :

- Antiviral and Anti-infective Potential :

Safety and Toxicology

According to the Material Safety Data Sheet (MSDS), this compound is classified as an irritant. It poses potential health risks if ingested or inhaled and may cause irritation upon skin contact .

Eigenschaften

IUPAC Name |

4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYBERLQAZZPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)NNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372505 |

Source

|

| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117987-05-0 |

Source

|

| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.